molecular formula C7H12ClF3N2O B1449049 4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride CAS No. 2097970-16-4

4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride

Cat. No.: B1449049
CAS No.: 2097970-16-4
M. Wt: 232.63 g/mol
InChI Key: JFONENPAZMXXKD-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride is a chemical compound characterized by the presence of a trifluoroethyl group attached to a diazepanone ring

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride has several scientific research applications:

Safety and Hazards

The safety and hazards of a compound are important considerations, especially in a laboratory or industrial setting. For instance, 2,2,2-Trifluoroethylamine is known to be corrosive and highly flammable. It emits very toxic fumes of F and NOx when heated to decomposition .

Future Directions

Trifluoroethyl compounds have a wide range of applications in various fields, including medicinal chemistry, pesticides, and functional materials . Therefore, the future research directions could involve exploring new synthesis methods, studying their properties, and developing new applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable diazepanone precursor. One common method involves the use of an iron porphyrin-catalyzed N-trifluoroethylation reaction

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted diazepanone derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride is unique due to its specific diazepanone ring structure combined with the trifluoroethyl group. This combination imparts distinct chemical properties, such as enhanced metabolic stability and unique reactivity patterns, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(2,2,2-trifluoroethyl)-1,4-diazepan-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)5-12-4-3-11-2-1-6(12)13;/h11H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFONENPAZMXXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1=O)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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